molecular formula H3LiP+ B14547823 Lithium;phosphane CAS No. 61817-05-8

Lithium;phosphane

Cat. No.: B14547823
CAS No.: 61817-05-8
M. Wt: 41.0 g/mol
InChI Key: OVSWGSONVFMMMH-UHFFFAOYSA-N
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Description

Lithium phosphanide refers to a class of compounds where lithium is coordinated to a phosphane ligand (PR₃⁻). These species are typically synthesized via deprotonation of phosphanes (PH₃ derivatives) using strong bases like n-butyllithium or via salt metathesis reactions. A prominent example is lithium diphenylphosphanide ([LiPPh₂]), widely used as a precursor in organometallic synthesis . Structurally, lithium phosphanides often form oligomeric or polymeric aggregates in the solid state due to the polar Li–P bonds and lithium's high charge density. For instance, [LiP(SiMe₃)₂]₆ adopts a hexameric structure with alternating Li and P centers, stabilized by SiMe₃ groups that reduce steric strain .

Properties

CAS No.

61817-05-8

Molecular Formula

H3LiP+

Molecular Weight

41.0 g/mol

IUPAC Name

lithium;phosphane

InChI

InChI=1S/Li.H3P/h;1H3/q+1;

InChI Key

OVSWGSONVFMMMH-UHFFFAOYSA-N

Canonical SMILES

[Li+].P

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium phosphane can be synthesized through several methods. One common method involves the direct reaction of lithium metal with phosphorus at elevated temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation:

6Li+P42Li3P6Li + P_4 \rightarrow 2Li_3P 6Li+P4​→2Li3​P

Another method involves the reaction of lithium hydride with phosphorus trichloride:

3LiH+PCl3Li3P+3HCl3LiH + PCl_3 \rightarrow Li_3P + 3HCl 3LiH+PCl3​→Li3​P+3HCl

Industrial Production Methods

Industrial production of lithium phosphane often involves the direct reaction of lithium and phosphorus in a controlled environment. The process requires careful handling of the reactants and products due to their reactivity and potential hazards.

Chemical Reactions Analysis

Types of Reactions

Lithium phosphane undergoes various types of chemical reactions, including:

    Oxidation: Lithium phosphane can be oxidized to form lithium phosphate.

    Reduction: It can act as a reducing agent in certain chemical reactions.

    Substitution: Lithium phosphane can participate in substitution reactions with halides and other compounds.

Common Reagents and Conditions

Common reagents used in reactions with lithium phosphane include halides, acids, and oxidizing agents. The reactions are typically carried out under controlled conditions to ensure safety and desired outcomes.

Major Products Formed

The major products formed from reactions involving lithium phosphane include lithium phosphate, lithium halides, and various organophosphorus compounds.

Scientific Research Applications

Lithium phosphane has several scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and other chemical intermediates.

    Medicine: Lithium phosphane is being investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of lithium phosphane involves its ability to donate electrons and participate in redox reactions. It interacts with molecular targets through the formation of covalent bonds and the transfer of electrons. The pathways involved include the activation of phosphorus atoms and the stabilization of reaction intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with Other Lithium Phosphanides

Lithium phosphanides exhibit structural diversity depending on substituents and coordination environments. Key parameters from crystallographic studies are summarized below:

Compound Li–P Bond Length (pm) P–Li–P Angle (°) Aggregation State Reference
[LiP(SiMe₃)₂]₆ 252(1) 104.5(4) Hexamer
[HypPLi-SiMe₂-]₂ (Hyp = tris(trimethylsilyl)silyl) 255–260 (estimated) ~100 Dimer
[Li{Ph₂PCH₂S(NSiMe₃)₂}]₂ 245–250 (estimated) 90–95 Dimer
  • Key Findings :
    • Bulkier substituents (e.g., Hyp in ) reduce aggregation by steric hindrance, favoring dimers over hexamers.
    • Thioether or imido bridges (e.g., in ) introduce additional coordination sites, altering Li–P bond angles and lengths.

Comparison with Alkali Metal Phosphanides

Sodium and potassium phosphanides exhibit weaker metal-phosphorus interactions due to lower charge density:

Compound M–P Bond Length (pm) Reactivity Application
[NaPPh₂] ~275–290 Less nucleophilic than Li analogs Limited use in cross-coupling
[KP(SiMe₃)₂] ~290–310 Higher solubility in nonpolar solvents Catalytic precursors
  • Key Findings :
    • Lithium phosphanides are more reactive in deprotonation and transmetalation reactions compared to Na/K analogs due to stronger Li–P bonds and higher Lewis acidity .

Transition Metal Phosphane Complexes

Phosphane ligands are pivotal in transition metal catalysis. Comparisons with gold(I) and palladium complexes highlight functional differences:

Compound Class Example Key Property Biological/Industrial Relevance
Phosphane gold(I) dithiocarbamates Et₃PAu(L56,65) IC₅₀ = 9.53–11.97 µM (vs. HCT-15 colon cancer cells) Anticancer agents
Palladium-phosphane precatalysts [Pd(PPh₃)₄] High enantioselectivity in C–N cross-coupling Pharmaceutical synthesis
  • Key Findings :
    • Gold(I) phosphane complexes show superior cytotoxicity compared to cisplatin, attributed to thiolate ligand exchange kinetics .
    • Lithium phosphanides serve as ligands or precursors in Pd catalysis but lack direct catalytic activity .

Reactivity and Stability

  • Lithium Phosphanides : Air- and moisture-sensitive, requiring inert handling. React with electrophiles (e.g., alkyl halides) to form P–C bonds .
  • Gold Phosphanes : Stable under physiological conditions, enabling medicinal applications .

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